molecular formula C16H16N2O4 B5710211 N-(4-carbamoylphenyl)-3,5-dimethoxybenzamide

N-(4-carbamoylphenyl)-3,5-dimethoxybenzamide

Cat. No.: B5710211
M. Wt: 300.31 g/mol
InChI Key: AFVDZGZHCXZSFZ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a benzamide structure with two methoxy groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3,5-dimethoxybenzamide typically involves a multi-step process. One common method starts with the preparation of 4-nitrobenzoyl chloride, which is then reacted with 3,5-dimethoxyaniline to form the corresponding nitrobenzamide intermediate. This intermediate is subsequently reduced to the amine, followed by carbamoylation to yield the final product .

Industrial Production Methods

For industrial production, the synthesis route is optimized to enhance yield and efficiency. The process may involve the use of high-pressure hydrogenation for the reduction step and the employment of safer, more environmentally friendly solvents. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-carbamoylphenyl)-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-7-11(8-14(9-13)22-2)16(20)18-12-5-3-10(4-6-12)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVDZGZHCXZSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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